molecular formula C9H10ClNO B3026908 2-Methyl-benzofuran-7-ylamine hydrochloride CAS No. 1185300-60-0

2-Methyl-benzofuran-7-ylamine hydrochloride

Cat. No.: B3026908
CAS No.: 1185300-60-0
M. Wt: 183.63
InChI Key: XWGALGDVDQMWRX-UHFFFAOYSA-N
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Description

2-Methyl-benzofuran-7-ylamine hydrochloride, also known by its CAS number 26325-21-3, is a chemical compound with the molecular formula C9H10ClNO . It is a versatile material used in scientific research, offering diverse applications such as drug discovery and synthesis due to its unique structure and properties.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring with a methyl group attached at the 2nd position and an amine group at the 7th position . The molecular weight of the compound is 147.17 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 147.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . Its exact mass is 147.068413911 g/mol .

Scientific Research Applications

Antimicrobial Activities Research has explored the antimicrobial properties of benzofuran derivatives, including structures related to 2-Methyl-benzofuran-7-ylamine hydrochloride. Studies have demonstrated that certain benzofuran compounds exhibit significant antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents. For instance, benzofuran derivatives synthesized through microwave-assisted methods have shown good antimicrobial activities against various bacteria and fungi (Chundawat, Sharma, & Bhagat, 2014). Similarly, benzofuran compounds with specific substituents have demonstrated notable efficacy against microbial strains, suggesting the structural modification of benzofurans could enhance their antimicrobial potential (Koca et al., 2005).

Cancer Research Benzofuran derivatives, including those structurally related to this compound, have been investigated for their anticancer activities. Notably, some benzofuran compounds have been found to exhibit promising activity against estrogen receptor-dependent breast cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Jin et al., 2020). The structure-activity relationship studies of these compounds provide insights into their mechanism of action and pave the way for the development of more effective anticancer drugs.

Synthesis and Chemical Applications The synthesis of benzofuran compounds, including those related to this compound, has been a subject of significant interest in chemical research. Novel synthetic routes have been developed to produce benzofuran derivatives efficiently, which are valuable for various chemical applications (Contiero et al., 2009). These synthetic methodologies enable the production of benzofuran compounds with diverse functional groups, expanding their applicability in medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of 2-Methyl-benzofuran-7-ylamine hydrochloride is not specified in the sources I found. Its mechanism of action would depend on its specific application, particularly in the context of drug discovery and synthesis.

Properties

IUPAC Name

2-methyl-1-benzofuran-7-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO.ClH/c1-6-5-7-3-2-4-8(10)9(7)11-6;/h2-5H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWGALGDVDQMWRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C(=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185300-60-0
Record name 7-Benzofuranamine, 2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185300-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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